Dronedarone Impurity 1
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Overview
Description
Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, is a process-related impurity of the antiarrhythmic drug dronedarone. Dronedarone is a benzofuran derivative used to manage atrial fibrillation and atrial flutter. The impurity is formed during the synthesis of dronedarone and is monitored to ensure the purity and safety of the final pharmaceutical product .
Mechanism of Action
Target of Action
Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide , is a derivative of Dronedarone. Dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation . It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are expected to be similar to those of Dronedarone. Dronedarone’s multichannel blocking activity affects several biochemical pathways involved in cardiac rhythm regulation .
Pharmacokinetics
Dronedarone, the parent compound, is well absorbed after oral administration with an approximately 15% bioavailability due to extensive first-pass metabolism . The primary metabolic clearance pathway for Dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]); the half-life of Dronedarone is 27 to 31 hours .
Biochemical Analysis
Biochemical Properties
Dronedarone Impurity 1 interacts with various enzymes and proteins. The primary metabolic clearance pathway for Dronedarone, the parent compound of this compound, is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . This suggests that this compound may also interact with this enzyme.
Cellular Effects
Dronedarone, the parent compound, has been shown to have cytotoxic effects in breast cancer cell lines
Molecular Mechanism
Dronedarone, the parent compound, inhibits multiple potassium currents, sodium currents, L-type calcium currents, and has an antiadrenergic effect
Temporal Effects in Laboratory Settings
Dronedarone, the parent compound, has a half-life of 27 to 31 hours , suggesting that this compound may also have a long half-life.
Metabolic Pathways
Dronedarone, the parent compound, is metabolized primarily by the hepatic enzyme system, particularly CYP3A4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 involves several steps, starting with the reaction of 2-butyl-3-(4-hydroxybenzoyl)-5-benzofuran with 3-(butylamino)propyl chloride in the presence of a base. This reaction forms the intermediate, which is then treated with methanesulfonyl chloride to yield the final impurity .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of other impurities. The process involves strict control of temperature, pH, and reaction time to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Dronedarone Impurity 1 is primarily used in scientific research to study the impurity profile of dronedarone. It is used as a reference standard in analytical methods to ensure the quality and safety of dronedarone in pharmaceutical formulations. Additionally, it is used in the development of new analytical techniques for impurity profiling and stability studies .
Comparison with Similar Compounds
- Dronedarone Impurity A
- Dronedarone Impurity B
- Amiodarone
Comparison: Dronedarone Impurity 1 is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. Unlike amiodarone, dronedarone and its impurities lack iodine moieties, reducing the risk of thyroid-related side effects. Additionally, this compound has a distinct methanesulfonamide group, which influences its chemical reactivity and interactions .
Biological Activity
Dronedarone Impurity 1, also known as N-debutyldronedarone, is a process-related impurity associated with the synthesis of Dronedarone, an antiarrhythmic drug primarily used for treating atrial fibrillation. This compound is structurally similar to Dronedarone but lacks a crucial butyl group, which significantly influences the pharmacological activity of the parent compound. Understanding the biological activity of this compound is essential for quality control and safety assessments in pharmaceutical formulations.
Chemical Characteristics and Synthesis
This compound is formed during the synthesis of Dronedarone due to incomplete reactions or the use of impure starting materials. The synthesis can occur through various pathways, often involving contaminants like N-(3-chloropropyl) butan-1-amine, which can lead to its formation via competitive side reactions .
Structural Comparison
The following table summarizes the structural similarities and biological activities of this compound compared to its parent compound and other related antiarrhythmics:
Compound Name | Structure Similarity | Biological Activity | Significance |
---|---|---|---|
Amiodarone | High | Strong | Established antiarrhythmic |
Dronedarone | Moderate | Strong | Primary therapeutic agent |
N-debutyldronedarone | Moderate | Minimal | Process-related impurity |
Sotalol | Moderate | Strong | Beta-blocker with antiarrhythmic properties |
Flecainide | Moderate | Strong | Sodium channel blocker |
This compound is characterized by its minimal biological activity , which distinguishes it from other compounds in the same class.
Biological Activity and Pharmacological Implications
Research indicates that this compound does not exhibit significant therapeutic effects compared to Dronedarone and other antiarrhythmics. Its lack of biological activity may be attributed to the absence of the butyl group, which plays a critical role in the pharmacodynamics of Dronedarone .
Case Studies and Research Findings
A study highlighted the detection of various impurities during the analysis of Dronedarone, including N-debutyldronedarone. These impurities were identified using advanced techniques such as LC-MS, which confirmed their presence at low levels in pharmaceutical preparations .
In another investigation, forced degradation studies were conducted to assess the stability of Dronedarone and its impurities under various conditions. The findings indicated that while Dronedarone maintained its integrity, impurities like N-debutyldronedarone exhibited different stability profiles, thus emphasizing the importance of monitoring these substances during drug formulation .
Safety and Regulatory Considerations
The presence of impurities such as this compound raises concerns regarding drug safety and efficacy. Regulatory bodies require stringent testing for impurities to ensure that they do not adversely affect patient health. Although N-debutyldronedarone itself is not therapeutically active, understanding its behavior in formulations is crucial for maintaining quality standards in pharmaceutical products .
Properties
CAS No. |
141626-26-8 |
---|---|
Molecular Formula |
C26H34N2O3 |
Molecular Weight |
422.57 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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